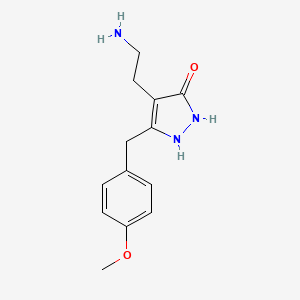
4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structures
The research demonstrates the molecule's involvement in hydrogen bonding and molecular structuring. For instance, studies on closely related compounds have revealed the formation of hydrogen-bonded chains and aggregates, showcasing the compound's potential in contributing to the understanding of molecular interactions and crystal engineering (Abonía et al., 2007).
Synthesis and Characterization of Derivatives
Several studies focus on the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's role in developing new chemical entities with potential biological activities. For example, the synthesis and cytotoxic evaluation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against Ehrlich Ascites Carcinoma cells indicate its utility in medicinal chemistry (Hassan et al., 2014).
Antioxidant and Enzyme Inhibitory Activities
The compound and its derivatives have been evaluated for antioxidant and enzyme inhibitory activities, suggesting its application in discovering new therapeutic agents. Research into Schiff bases containing 1,2,4-triazole and pyrazole rings shows significant α-glucosidase inhibitory potentials and potent antioxidant properties, underscoring its potential in drug discovery (Pillai et al., 2019).
Applications in Material Science
The compound's derivatives have also been explored for their applications in material science, such as in the synthesis of Tetrahydrobenzo[b]pyran Derivatives, indicating its utility in the development of new materials with potential industrial applications (Jin et al., 2004).
Antiproliferative Activities
Further, there is significant interest in the antiproliferative activities of the compound's derivatives, especially against cancer cell lines. The synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives and their evaluation against melanoma and hematopoietic cell lines highlight the compound's potential in oncology research (Kim et al., 2011).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-[(4-methoxyphenyl)methyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-10-4-2-9(3-5-10)8-12-11(6-7-14)13(17)16-15-12/h2-5H,6-8,14H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDCQGCIZEAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C(=O)NN2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2525455.png)
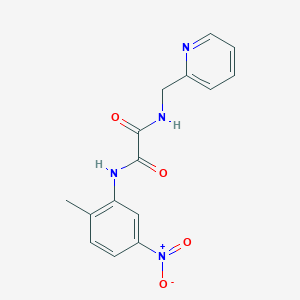
![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2525459.png)

![2-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2525462.png)
![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)

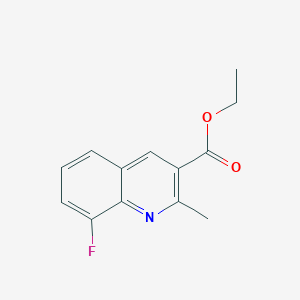

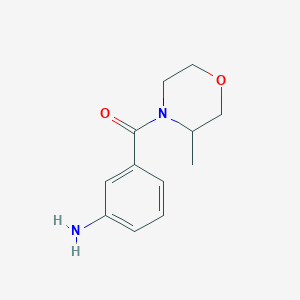
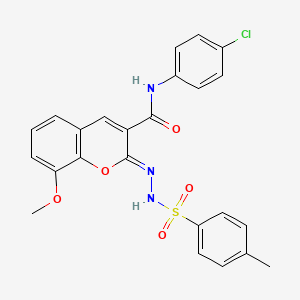
![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)

